molecular formula C11H19ClN2O B2422487 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole CAS No. 1856040-73-7

1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2422487
CAS RN: 1856040-73-7
M. Wt: 230.74
InChI Key: IPLXBASWEPLJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrazoles, which are known for their diverse biological activities.

Mechanism of Action

1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been shown to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also modulates the expression of various genes involved in inflammation and cancer progression. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have anxiolytic and antidepressant effects, which could be attributed to its modulation of neurotransmitter systems.

Advantages and Limitations for Lab Experiments

1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays. However, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has some limitations as well. It is relatively unstable and can degrade over time, which could affect the reproducibility of experiments. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has low solubility in aqueous solutions, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole. One potential direction is to further investigate its therapeutic potential in cancer and inflammation. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanisms of action of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole and to optimize its chemical properties for use in lab experiments.

Synthesis Methods

The synthesis of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(propoxymethyl)-1H-pyrazole with butyl lithium. The reaction takes place in a nonpolar solvent, such as tetrahydrofuran, at low temperatures. The product is then purified through column chromatography to obtain pure 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-butyl-4-chloro-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXBASWEPLJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.